molecular formula C22H21N5O2S B10926120 6-cyclopropyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10926120
M. Wt: 419.5 g/mol
InChI Key: NFWHMVYWVPTYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-CYCLOPROPYL-N~4~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the pyrazolopyridine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: Palladium catalysts for Suzuki-Miyaura coupling.

Major Products

    Phenolic derivatives: Formed through oxidation.

    Dihydro derivatives: Formed through reduction.

    Substituted derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the thiazole and pyrazolopyridine rings suggests potential binding to active sites of enzymes, where it can inhibit or modulate their activity. The methoxyphenyl group may enhance its binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    6-CYCLOPROPYL-N~4~-[4-(4-HYDROXYPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    6-CYCLOPROPYL-N~4~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

The unique combination of functional groups in 6-CYCLOPROPYL-N~4~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE provides it with distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

6-cyclopropyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21N5O2S/c1-12-19-16(10-17(13-4-5-13)23-20(19)27(2)26-12)21(28)25-22-24-18(11-30-22)14-6-8-15(29-3)9-7-14/h6-11,13H,4-5H2,1-3H3,(H,24,25,28)

InChI Key

NFWHMVYWVPTYKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.